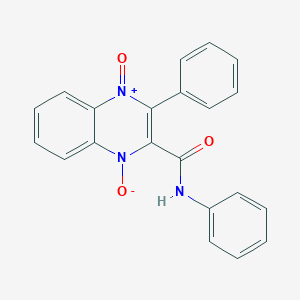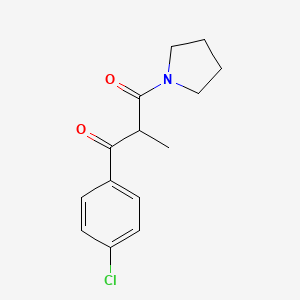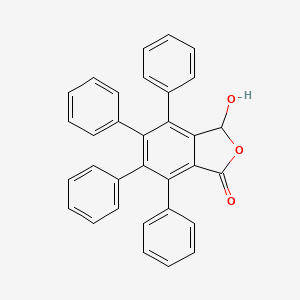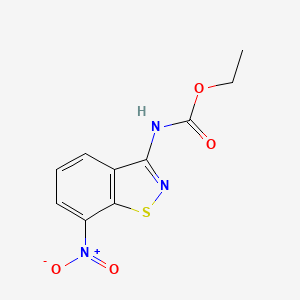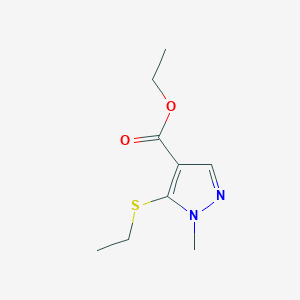
Sulfuric acid, 4-nitrophenyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, 4-nitrophenyl phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfuric acid esterified with a 4-nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, 4-nitrophenyl phenyl ester can be synthesized through the reaction of sulfuric acid with 4-nitrophenol and phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, 4-nitrophenyl phenyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield sulfuric acid, 4-nitrophenol, and phenol.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester. Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a substituted amine product.
Hydrolysis: The major products are sulfuric acid, 4-nitrophenol, and phenol.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Sulfuric acid, 4-nitrophenyl phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity, particularly those involving esterases.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of sulfuric acid, 4-nitrophenyl phenyl ester involves its interaction with nucleophiles. The ester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The nitro group can also participate in redox reactions, adding to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl benzoate
Comparison
Sulfuric acid, 4-nitrophenyl phenyl ester is unique due to the presence of both sulfuric acid and nitrophenyl groups, which confer distinct reactivity patterns compared to other esters. For example, phenyl 4-nitrophenyl carbonate and 4-nitrophenyl acetate lack the sulfuric acid moiety, resulting in different chemical behaviors and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties make it a valuable reagent in organic synthesis, biochemical assays, and industrial applications. Further research into its properties and applications is likely to yield new insights and innovations.
Properties
CAS No. |
98495-96-6 |
|---|---|
Molecular Formula |
C12H9NO6S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
(4-nitrophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H9NO6S/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H |
InChI Key |
ZZSFOGLIBPJMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



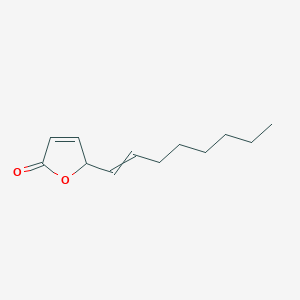
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
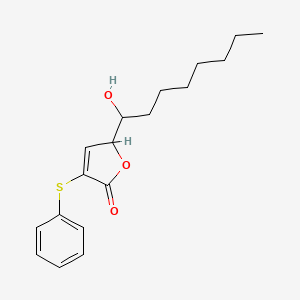

![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
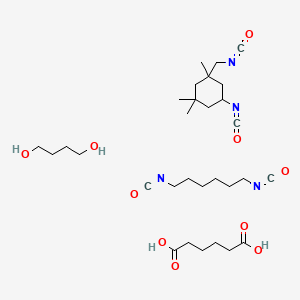
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
